Deoxyamphimedine

Descripción

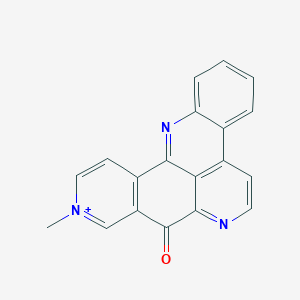

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C19H12N3O+ |

|---|---|

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

5-methyl-10,20-diaza-5-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14,16,18-decaen-8-one |

InChI |

InChI=1S/C19H12N3O/c1-22-9-7-13-14(10-22)19(23)18-16-12(6-8-20-18)11-4-2-3-5-15(11)21-17(13)16/h2-10H,1H3/q+1 |

Clave InChI |

AMLWLOWGKNZNNZ-UHFFFAOYSA-N |

SMILES canónico |

C[N+]1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |

Sinónimos |

deoxyamphimedine |

Origen del producto |

United States |

**natural Occurrence and Isolation Methodologies of Deoxyamphimedine**

Marine Biological Sources of Deoxyamphimedine

This compound is a secondary metabolite, meaning it is not essential for the primary life-sustaining processes of the organism but is produced for functions such as defense. silveroakuni.ac.in Its natural sources are specific marine sponges.

Research has identified this compound as a natural product isolated from marine sponges of the genus Xestospongia. researchgate.netvt.edu Specific species, including Xestospongia cf. carbonaria, have been confirmed as producers of this compound. researchgate.netsemanticscholar.orgnih.gov The compound was first reported in 2001 from two tropical Xestospongia sponges. researchgate.netacs.orgpherobase.com Along with this compound, these sponges often contain other related pyridoacridine alkaloids like amphimedine (B1664939) and neoamphimedine (B1247945). researchgate.netsemanticscholar.orgmdpi.com

Table 1: Documented Marine Sources of this compound

| Genus | Species | Collection Location | References |

|---|---|---|---|

| Xestospongia | sp. | Philippines | silveroakuni.ac.inpherobase.comupd.edu.ph |

| Xestospongia | cf. carbonaria | Palau | semanticscholar.orgnih.gov |

The documented collection of sponges containing this compound points to a biogeographical distribution in the tropical waters of the Indo-Pacific region, specifically areas around the Philippines, Palau, and Micronesia. researchgate.netsilveroakuni.ac.insemanticscholar.orgnih.gov The production of secondary metabolites like this compound in marine organisms is not constant and can be significantly influenced by a range of environmental factors. vliz.be

While specific studies detailing the environmental triggers for this compound production are not extensively available, general principles governing secondary metabolite synthesis in marine invertebrates are applicable. nih.govmdpi.com These factors include:

Temperature: Water temperature can affect enzyme activity and metabolic rates in sponges, potentially influencing the biosynthesis pathways of alkaloids. longdom.orgipb.ac.id

Nutrient Availability: The presence and concentration of specific nutrients in the water column are crucial for the growth of the sponge and its symbiotic microorganisms, which may play a role in producing these compounds. nih.govlongdom.org

Salinity and pH: Changes in salinity and pH can induce stress responses in marine organisms, which may lead to an increased production of defensive chemical compounds. longdom.org

Light Exposure: Light intensity and duration can affect not only the sponge but also its photosynthetic symbionts, which can be linked to metabolite production. nih.govipb.ac.id

Ecological Pressures: The presence of predators, pathogens, or competing organisms can trigger the synthesis of chemical deterrents like pyridoacridine alkaloids. silveroakuni.ac.in

The variation in these environmental conditions across different geographical locations may contribute to the chemical diversity observed in sponge extracts. vliz.be

Identification of Specific Marine Invertebrate Genera and Species (e.g., *Xestospongia sp.*) [3, 5]

Advanced Extraction and Purification Techniques for this compound Isolation from Complex Matrices

The isolation of pure this compound from the sponge's biological matrix is a multi-step process that requires separating the target compound from a complex mixture of other metabolites, lipids, and proteins. ceon.rs

The general workflow begins with the large-scale collection of the sponge, which is then extracted using organic solvents. nih.govucsc.edu For instance, a specimen of Xestospongia cf. carbonaria (1.206 kg) was extracted with 100% methanol (B129727) to yield 54.26 g of crude extract. nih.gov This crude extract then undergoes a series of purification steps.

Chromatography is the cornerstone of purification for natural products like this compound. ijpsjournal.com The process involves the differential partitioning of compounds between a stationary phase and a mobile phase. ijpsjournal.com

A common initial step is liquid-liquid partitioning or the use of a solid-phase extraction resin like HP20SS to fractionate the crude extract based on polarity. nih.gov The crude methanol extract can be adsorbed onto a resin column and then eluted with a gradient of solvents, such as water and isopropyl alcohol mixtures of increasing organic content, to separate the components into several primary fractions. nih.gov

These enriched fractions are then subjected to further, more refined chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). rotachrom.com HPLC offers high resolution and is used in the final stages of purification to isolate the pure compound. ijpsjournal.com Different types of HPLC columns are employed based on the properties of the target compound. For this compound and related alkaloids, Phenyl-Hexyl and C18 reversed-phase columns have been successfully used. semanticscholar.org

Table 2: Summary of a Typical Isolation Protocol for this compound

| Step | Technique | Description | References |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | The sponge material is soaked in a polar organic solvent, typically methanol, to create a crude extract. | nih.govucsc.edu |

| 2. Initial Fractionation | Column Chromatography | The crude extract is passed through a column with a solid support (e.g., HP20SS resin) and eluted with solvents of increasing polarity to generate several fractions. | semanticscholar.orgnih.gov |

| 3. Fine Purification | High-Performance Liquid Chromatography (HPLC) | Bioassay-guided fractionation is used to select the most active fractions, which are then purified using preparative or semi-preparative HPLC with columns like Phenyl-Hexyl or C18 to yield the pure compound. | semanticscholar.orgnih.gov |

Once a compound is isolated, its structural identity and purity must be rigorously confirmed. This is accomplished using a combination of powerful spectroscopic and spectrometric techniques. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization source (HRESIMS), is used to determine the precise molecular weight of the isolated compound. semanticscholar.orgnih.gov This allows for the calculation of its exact molecular formula, which is a critical first step in identification. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed molecular structure of organic compounds. nih.gov

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. semanticscholar.orgacs.orggoogle.com

2D NMR: More complex experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton and confirmation of the this compound structure. researchgate.netsemanticscholar.orgnih.gov

The combination of these methods provides unambiguous evidence for the structure of the isolated compound and helps to ensure its purity. nih.gov

**biosynthetic Pathways and Enzymology of Deoxyamphimedine**

Precursor Incorporation Studies and Putative Biosynthetic Origins of Deoxyamphimedine

This compound has been isolated from tropical marine sponges of the genus Xestospongia. researchgate.netresearchgate.net The biosynthesis of pyridoacridine alkaloids is thought to involve the condensation of two primary precursor units. researchgate.netbiorxiv.org Although direct precursor incorporation studies for this compound are not extensively detailed in the literature, hypotheses about its biosynthetic origins are largely derived from the structural analysis of related compounds and from bio-inspired chemical syntheses.

The prevailing hypothesis suggests that the pyridoacridine skeleton is formed from a tryptophan-derived unit and a second unit derived from dopamine (B1211576). researchgate.netbiorxiv.org Specifically, kynuramine (B1673886), a metabolite of tryptophan, is proposed to form a significant portion of the heterocyclic core. researchgate.netmdpi.com The remaining carbon framework is believed to originate from a C₆-C₂ unit, likely derived from dopamine or a related catecholamine. researchgate.netbiorxiv.org The co-occurrence of these types of compounds in marine organisms lends support to this hypothesis. Bio-inspired syntheses have successfully utilized these or closely related synthetic analogs to construct the pyridoacridine core, providing strong circumstantial evidence for their role as natural precursors. researchgate.netfrontiersin.org

Table 1: Putative Biosynthetic Precursors for the Pyridoacridine Scaffold

| Precursor | Putative Origin | Role in Scaffold Formation |

|---|---|---|

| Tryptophan | Amino Acid Metabolism | Forms the quinoline (B57606) portion of the core structure via metabolites like kynuramine. |

| Dopamine | Amino Acid Metabolism | Provides the C₆-C₂ unit that forms the remaining rings of the scaffold. |

Proposed Biosynthetic Routes to the Pyridoacridine Scaffold of this compound

The exact biosynthetic pathway to this compound has not been fully elucidated in vivo, but several plausible routes have been proposed based on biomimetic chemical syntheses. researchgate.netfrontiersin.orgresearchgate.net These synthetic strategies aim to replicate the hypothetical steps that occur in nature.

One prominent proposed route involves the oxidative coupling of a dopamine derivative (such as N-acetyl dopamine) with kynuramine. researchgate.netbiorxiv.org This initial coupling is followed by an acid-mediated cyclization cascade to form the pentacyclic core structure. researchgate.netmdpi.com A key intermediate in several bio-inspired syntheses is styelsamine D. frontiersin.orgresearchgate.net

A successful and efficient bio-inspired synthesis reports the reaction of styelsamine D with paraformaldehyde, which serves as a C₁ source, to yield a mixture of demethylthis compound and this compound. researchgate.netfrontiersin.orgresearchgate.net This suggests that the final step in the natural biosynthesis of this compound could be the condensation of an intermediate like styelsamine D with a one-carbon unit. The subsequent oxidation of this compound can then lead to the related alkaloid, amphimedine (B1664939). researchgate.netfrontiersin.org

The key steps in the proposed biosynthetic pathway are:

Formation of Precursors: Generation of kynuramine from tryptophan and a C₆-C₂ unit from dopamine.

Oxidative Coupling: Condensation of the two precursor units to form an initial adduct.

Cyclization Cascade: A series of ring-closing reactions to assemble the tetracyclic or pentacyclic core, forming intermediates like styelsamine D.

Final Ring Formation: Condensation with a C₁ unit (e.g., formaldehyde) to close the final ring and form the this compound structure. frontiersin.orgresearchgate.net

Identification and Characterization of Biosynthetic Enzymes Involved in this compound Formation

As of this writing, the specific enzymes that catalyze the biosynthesis of this compound and other pyridoacridine alkaloids have not been identified or characterized. Research into the enzymology of marine natural product biosynthesis is challenging due to the difficulty in culturing the host organisms and their associated symbionts, as well as the low abundance of the enzymes themselves.

However, the proposed biosynthetic pathways, based on chemical syntheses, allow for speculation on the types of enzymatic activities required. The key transformations, such as oxidative coupling, intramolecular cyclizations, and condensation reactions, would likely be catalyzed by specific classes of enzymes. mdpi.com These could include:

Oxidases or Dehydrogenases: To catalyze the initial oxidative coupling of the precursor molecules.

Cyclases: To control the stereochemistry and regiochemistry of the intricate ring-closing cascade.

Methyltransferases or other C₁-transfer enzymes: To incorporate the final carbon atom required to form the this compound skeleton from an intermediate like styelsamine D.

While chemoenzymatic approaches have been successfully used to synthesize other classes of marine alkaloids, such as indole (B1671886) alkaloids, this has not yet been extended to the pyridoacridine family. nih.govresearchgate.net The elucidation of the specific enzymes remains a significant goal in understanding the natural production of these complex molecules.

Genetic and Metagenomic Approaches to Elucidate this compound Biosynthesis in Symbiotic Microorganisms

It is widely hypothesized that many secondary metabolites isolated from marine sponges are produced not by the sponge itself, but by its dense and diverse community of symbiotic microorganisms. pnas.orgasm.org This has shifted the search for biosynthetic pathways toward the genomes of these symbionts. Culture-independent methods, particularly metagenomics and metatranscriptomics, are critical tools for accessing the genetic blueprint of these unculturable microbial communities. biorxiv.orgfrontiersin.org

Metagenomic studies of sponge-associated microbes have revealed a vast and largely untapped reservoir of biosynthetic gene clusters (BGCs), which encode the enzymatic machinery for producing natural products. mdpi.comnih.gov Analyses of the microbial communities from various sponges have identified numerous BGCs for polyketides (PKS) and non-ribosomal peptides (NRPS), although a specific cluster for pyridoacridine biosynthesis has yet to be reported. mdpi.com

Research on Xestospongia species, the source of this compound, has provided insights into the metabolic activity of their symbionts. A metatranscriptomic study of the giant barrel sponge Xestospongia muta revealed that the prokaryotic symbionts actively express genes for the biosynthesis of various amino acids and B vitamins, suggesting a complex metabolic interchange between the symbionts and the sponge host. frontiersin.orgnih.gov Another study on Xestospongia testudinaria identified the expression of bacterial genes for urea (B33335) metabolism, confirming the functional activity of the microbial symbionts in nitrogen cycling. plos.org

Despite these advances in understanding the functional potential of the Xestospongia microbiome, the specific BGC responsible for producing this compound remains undiscovered. Identifying this cluster is a key step that would enable the heterologous expression of the pathway in a laboratory host, facilitating the sustainable production of this compound and allowing for detailed characterization of the biosynthetic enzymes involved.

**chemical Synthesis Approaches for Deoxyamphimedine**

Strategic Disconnections and Retrosynthetic Analysis in Deoxyamphimedine Total Synthesis

Retrosynthetic analysis is a cornerstone of planning the synthesis of complex molecules like this compound. ox.ac.ukchemrxiv.org This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. capes.gov.bracs.org For the polycyclic system of this compound, a common approach involves disconnections that break the molecule down into more manageable heterocyclic precursors. capes.gov.br

A prevalent retrosynthetic strategy for this compound and related pyridoacridine alkaloids targets the disconnections of the pyridine (B92270) and acridine (B1665455) ring systems. One logical approach involves a bio-inspired pathway, suggesting that the pentacyclic structure could arise from a precursor like styelsamine D. nih.gov This leads to a retrosynthesis where the final steps involve the formation of the pyridine E ring.

Review of Published Total Syntheses of this compound and its Core Skeleton

Several research groups have reported the total synthesis of this compound and its structural isomers, such as demethylthis compound. These syntheses showcase a variety of approaches to construct the challenging pyrido[4,3,2-mn]acridine skeleton. researchgate.netscispace.com

The table below summarizes key aspects of selected total syntheses of this compound and its close analog, demethylthis compound.

| Target Molecule | Starting Materials | Key Reactions | Number of Steps | Overall Yield |

| This compound/Amphimedine (B1664939) | Tryptamine, Boc-dopamine | Pictet-Spengler, Oxidation | 8 | 14% |

| Demethylthis compound | Ethyl nicotinate, 2-Iodoaniline (B362364) | Directed metalation, Intramolecular cyclization | 4 | 6.4% |

| Neoamphimedine (B1247945) (related) | Methyl 2,5-dimethoxy-3-nitrobenzoate | Suzuki coupling, Acid-catalyzed ring closure | 10 | 25% |

This table is for illustrative purposes and compares different synthetic strategies for related pyridoacridine alkaloids.

The construction of the pentacyclic framework of this compound relies on a diverse array of chemical reactions. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have proven to be powerful tools for forming the key biaryl bond that is often a central feature of the retrosynthetic analysis. scispace.comguidechem.com For example, a Negishi cross-coupling has been used to link a pyridylzinc compound with 2-iodoaniline to form a key biaryl intermediate. scispace.com

Cyclization reactions are also fundamental to the synthesis of this compound. These can include acid-catalyzed cyclizations to form the quinolone ring system or intramolecular Heck reactions. scispace.comguidechem.com One bio-inspired synthesis utilizes a reaction with paraformaldehyde to construct the final pyridine ring. nih.govnih.gov Another innovative approach employs a directed remote ring metalation using a Knochel–Hauser base (TMPMgCl·LiCl) to achieve a key cyclization step. nih.gov

Oxidative reactions are often employed in the final stages of the synthesis to achieve the desired oxidation state of the acridine core. nih.gov Reagents such as potassium ferricyanide (B76249) (K3[Fe(CN)6]) or DMSO/conc. HCl have been used for this purpose. nih.govnih.gov

The synthesis of this compound is not without its challenges. The construction of the sterically congested polycyclic system requires careful planning and execution. Regioselectivity can be a significant issue, particularly in reactions involving substituted aromatic rings. scispace.com Furthermore, the low solubility of some of the polycyclic intermediates can complicate purification and handling.

Despite these challenges, chemists have introduced several innovations to improve the efficiency of this compound synthesis. The development of bio-inspired routes represents a significant conceptual advance, often leading to more concise and efficient syntheses. nih.govnih.gov The use of directed metalation has also been a key innovation, allowing for regioselective functionalization that might be difficult to achieve with traditional methods. nih.gov

Key Synthetic Methodologies and Chemical Reactions Employed in this compound Construction [2, 3, 8, 10, 11, 29]

Enantioselective Synthesis Strategies for Stereochemical Control in this compound

This compound itself is an achiral molecule. However, many related marine alkaloids possess chiral centers, making enantioselective synthesis a critical area of research in this class of compounds. The principles of stereocontrol are therefore highly relevant to the synthesis of derivatives and analogs of this compound that may have stereogenic centers. capes.gov.br

For the synthesis of chiral pyridoacridine alkaloids, several strategies for stereochemical control can be envisioned. One approach is to use a chiral starting material that already contains the desired stereochemistry. This "chiral pool" approach can be very effective if a suitable chiral starting material is readily available.

Another powerful strategy is the use of asymmetric catalysis. For example, a copper(II)-catalyzed enantioselective Henry reaction has been used to construct an oxygenated stereogenic carbon center in the synthesis of cystodytins, which share a similar structural core with this compound. nih.gov Asymmetric hydrogenation reactions, such as those developed by Noyori, could also be employed to set stereocenters with high enantioselectivity. The use of chiral auxiliaries is another established method for controlling stereochemistry during a synthesis.

Desymmetrization of a meso or a prochiral substrate is also a powerful technique in enantioselective synthesis. This strategy involves the use of a chiral reagent or catalyst to selectively react with one of two enantiotopic functional groups in a symmetrical molecule, thereby creating a chiral product. While not directly applied to this compound itself, these enantioselective strategies are crucial for accessing the full range of structural diversity within the broader family of pyridoacridine alkaloids.

Semisynthesis and Analog Generation Strategies for this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product or a key synthetic intermediate, is a valuable strategy for generating analogs of this compound. This approach allows for the rapid exploration of the structure-activity relationship (SAR) of the molecule without having to undertake a full total synthesis for each new derivative.

The versatility of some of the reported total syntheses of this compound lends itself well to the generation of analogs. For example, the bio-inspired synthesis that proceeds through styelsamine D has been used to create non-natural ethyl and benzyl (B1604629) congeners of this compound and amphimedine. nih.govnih.gov This was achieved by using different aldehydes in the final cyclization step.

Another approach to analog generation is to modify the starting materials used in the synthesis. For instance, by using substituted anilines or pyridines in the initial steps of the synthesis, it is possible to introduce a wide variety of functional groups into the final molecule. scispace.com This allows for a systematic investigation of how different substituents on the aromatic rings affect the biological activity of the compound. The generation of such analogs is crucial for the development of new therapeutic agents based on the this compound scaffold.

**molecular and Cellular Mechanisms of Deoxyamphimedine Action**

Identification of Deoxyamphimedine's Molecular Targets

Research into the molecular basis of this compound's activity has identified both direct and indirect targets within the cell. Unlike many cytotoxic compounds that have a singular, well-defined target, this compound's effects appear to be multifaceted, stemming from its chemical reactivity and ability to interact with fundamental cellular components. The primary molecular target identified is genomic DNA, an interaction that initiates a cascade of cellular responses. frontiersin.org Furthermore, computational studies have suggested potential interactions with key regulatory proteins, broadening the scope of its potential molecular targets. researchgate.net

A significant finding in the study of this compound is its method of inducing DNA damage, which notably occurs independently of topoisomerase enzymes. nih.gov While many DNA intercalators exert their cytotoxic effects by inhibiting topoisomerase I or II, this compound facilitates DNA cleavage without the involvement of these enzymes. nih.gov Its mechanism is instead attributed to the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov The iminoquinone moiety within the this compound structure is thought to be responsible for this activity through redox cycling. researchgate.net

While it does not rely on topoisomerases for its primary cytotoxic effect, in silico molecular docking studies have been employed to identify other potential protein targets. These computational analyses predict the binding affinity of a ligand to a protein's active site. One such study investigated the interaction of various pyridoacridines, including this compound, with several macromolecules critical to cell cycle pathways. The results identified Cyclin-Dependent Kinase 6 (CDK-6), a key regulator of the cell cycle, as the most probable anticancer target for this class of compounds. researchgate.net

Another molecular docking study explored the binding affinities of this compound with proteins associated with neurodegenerative diseases, revealing significant interactions that suggest potential for further investigation in that area. researchgate.net

This compound demonstrates a potent ability to bind and intercalate with DNA. nih.gov This interaction is a hallmark of many pyridoacridine alkaloids, which possess a planar, electron-deficient aromatic ring system that enables them to insert between the base pairs of the DNA double helix. nih.gov This intercalation disrupts the DNA's natural structure, causing it to unwind and elongate, which can interfere with critical cellular processes like DNA replication and transcription. patsnap.com

The high affinity of this compound for DNA is attributed in part to its positive charge. frontiersin.org Its intercalating ability has been quantified using ethidium (B1194527) bromide (EtBr) displacement assays. In these experiments, this compound was highly effective at displacing EtBr from DNA, a common indicator of intercalation. It was found to be significantly more potent in this regard than its structural analogs, amphimedine (B1664939) and neoamphimedine (B1247945). frontiersin.org

| Compound | Concentration for 50% EtBr Displacement |

|---|---|

| This compound | ~1 µM |

| Neoamphimedine | ~100 µM |

| Amphimedine | >100 µM (unable to significantly displace EtBr) |

Table 1: Comparative DNA intercalation activity of this compound and its analogs as measured by an ethidium bromide (EtBr) displacement assay. Data sourced from Marshall et al., 2009. frontiersin.org

Protein-Ligand Interaction Studies and Enzyme Modulation by this compound [1, 4, 5, 6]

This compound's Modulation of Cellular Signaling Pathways

The direct interaction of this compound with DNA and its generation of ROS trigger a variety of cellular signaling pathways, ultimately leading to cytotoxicity. These pathways are crucial defense mechanisms that cells activate in response to genomic stress and damage.

The integrity of DNA is constantly monitored by cell cycle checkpoints. When significant DNA damage occurs, these checkpoints halt cell cycle progression to allow time for repair or, if the damage is too severe, to initiate cell death. elifesciences.orgoncotarget.com The DNA damage induced by this compound, through both intercalation and ROS-mediated cleavage, is a potent trigger for these checkpoints. nih.gov DNA damage can lead to the activation of signaling cascades involving proteins like ATM and Chk2, which in turn can arrest the cell cycle, often at the G2/M transition, to prevent the division of cells with compromised genomes. nih.govnih.gov

While direct studies on this compound's specific effects on cell cycle phases are limited, its known DNA-damaging properties strongly imply a perturbation of cell cycle regulation. nih.gov Furthermore, molecular docking studies identifying the cell cycle-related protein CDK-6 as a high-affinity target for pyridoacridines lend support to the hypothesis that this compound interferes with cell cycle machinery. researchgate.net Related alkaloids have been shown to induce cell cycle arrest, for example at the G2/M phase or the sub-G1 phase, further suggesting this as a likely mechanism of action for this compound. nih.govarchivesofmedicalscience.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. medcraveonline.com The cellular insults caused by this compound, namely extensive DNA damage and the production of ROS, are well-established inducers of apoptosis. medcraveonline.com ROS can trigger the intrinsic (or mitochondrial) pathway of apoptosis. nih.gov This pathway involves increasing the permeability of the mitochondrial membrane, leading to the release of factors like cytochrome C, which in turn activate a cascade of caspase enzymes that execute the process of cell death. medcraveonline.comnih.gov

The induction of apoptosis is a common mechanism for many anticancer agents and various alkaloids have been shown to induce cell death in a structure-dependent manner. frontiersin.orgnih.govnih.gov For instance, some pyrrolizidine (B1209537) alkaloids are potent inducers of apoptosis, an effect that is correlated with their cytotoxicity. nih.govnih.gov Given that this compound is cytotoxic and causes DNA damage via ROS, the induction of apoptosis is a primary mechanism contributing to its biological activity. frontiersin.org

The process of gene expression, which involves the transcription of DNA into messenger RNA (mRNA) and the subsequent translation of mRNA into protein, is fundamentally dependent on the integrity and accessibility of the DNA template. savemyexams.comweebly.com As a potent DNA intercalator, this compound can directly interfere with these processes. patsnap.com

Intercalation can obstruct the progression of RNA polymerase along the DNA strand, thereby inhibiting transcription. oup.com This physical blockage prevents the synthesis of mRNA from specific genes. oup.comfrontiersin.org Furthermore, the structural distortions in DNA caused by intercalators, such as unwinding and changes in supercoiling, can alter the binding of transcription factors and other regulatory proteins, leading to widespread changes in gene expression. frontiersin.org Some DNA intercalators have been shown to trigger the degradation of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes, which would have a profound impact on protein synthesis. oup.com Additionally, certain acridine-based intercalators can inhibit the enzyme DNA methyltransferase 1 (DNMT1), leading to the demethylation of DNA and the re-expression of previously silenced genes. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) by this compound [3, 13]

Role of Reactive Oxygen Species (ROS) Generation in this compound's Biological Activity

The primary mechanism underpinning the biological activity of this compound, a marine pyridoacridine alkaloid, is its capacity to induce DNA damage through the generation of reactive oxygen species (ROS). nih.govnih.govdntb.gov.ua This mode of action distinguishes it from structurally similar compounds like neoamphimedine, which functions as a topoisomerase II inhibitor, and amphimedine, which is comparatively non-toxic. nih.govresearchgate.net this compound's cytotoxicity is not dependent on the inhibition of topoisomerase enzymes. nih.govdntb.gov.uaresearchgate.net

The generation of ROS is believed to originate from the iminoquinone moiety within the this compound structure, which facilitates redox cycling. nih.govresearchgate.net This process is critically dependent on the presence of oxygen; under hypoxic (low oxygen) conditions, the DNA-cleaving ability of this compound is significantly diminished. nih.govnih.gov The mechanism involves the direct reduction of the compound, likely to a semi-iminoquinone species, which in turn facilitates the production of DNA-damaging free radicals. nih.gov

Experimental evidence strongly supports a ROS-mediated mechanism. The DNA-damaging effects of this compound are mitigated in the presence of antioxidants and ROS scavengers. nih.govnih.gov Extensive protection is conferred by the antioxidant enzyme catalase, which specifically neutralizes hydrogen peroxide (H₂O₂), suggesting that H₂O₂ is a crucial intermediate ROS in the damage pathway. nih.gov Furthermore, antioxidants such as glutathione, butylated hydroxyanisole (BHA), N-acetylcysteine (NAC), and benzoic acid all protect against the DNA damage induced by this compound, pointing to the likely subsequent production of highly reactive hydroxyl radicals (⁻OH). nih.gov The accumulation of toxic ROS levels is a known trigger for apoptosis (programmed cell death), which is the ultimate fate of cells with extensive DNA damage. mdpi.comnih.gov

Table 1: Experimental Evidence for ROS-Mediated Activity of this compound

| Experimental Condition/Agent | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Hypoxic (Low Oxygen) Environment | Decreased ability of this compound to cleave DNA. | The mechanism is oxygen-dependent, consistent with ROS generation. | nih.govnih.gov |

| Removal of a Reducing Agent | Reduced activity of this compound. | A reduction step is necessary to initiate the redox cycle that produces ROS. | nih.govnih.govresearchgate.net |

| Addition of Catalase | Extensive protection against DNA cleavage. | Hydrogen peroxide (H₂O₂) is a key intermediate in the ROS cascade. | nih.gov |

| Addition of Antioxidants (e.g., Glutathione, BHA, NAC, Benzoic Acid) | Protection against DNA damage. | The activity is mediated by free radicals, likely including hydroxyl radicals (⁻OH). | nih.gov |

| Comparison with Neoamphimedine | Damages DNA in the absence of topoisomerase enzymes, unlike neoamphimedine. | The cytotoxic mechanism is distinct from topoisomerase inhibition. | nih.govresearchgate.net |

Cellular Uptake, Transport, and Subcellular Localization of this compound (In Vitro Studies)

Detailed in vitro studies specifically documenting the cellular uptake, transport mechanisms, and precise subcellular localization of this compound are not extensively reported in the available scientific literature. While its downstream effects, such as ROS production and DNA damage, are well-characterized, the initial processes governing its entry into the cell and trafficking to its sites of action remain an area for further investigation.

It has been noted that this compound is a positively charged compound, a feature that differentiates it from related alkaloids and may influence its biological activities and interactions with cellular membranes, but specific transport pathways have not been elucidated. researchgate.net

Typically, the investigation of a compound's cellular uptake and distribution involves a variety of in vitro techniques. uab.edunih.gov For instance, cell culture models, such as Caco-2 cells, are often used to assess intestinal permeability and absorption. uab.edu To determine subcellular localization, methods like confocal laser scanning microscopy (CLSM) are employed, often using the intrinsic fluorescence of a compound or by tagging it with a fluorescent label. mdpi.com Co-localization studies with specific organelle markers (e.g., for the nucleus, mitochondria, or lysosomes) would be required to pinpoint the compound's primary location within the cell. mdpi.comresearchgate.net At present, such specific data for this compound is not available.

Table 2: Status of In Vitro Research on this compound Cellular Transport

| Aspect of Cellular Transport | Known Findings for this compound | Common Investigative Methods (Not Yet Applied) |

|---|---|---|

| Cellular Uptake / Permeability | Not specifically characterized. The compound's positive charge may play a role. researchgate.net | Permeability assays using cell monolayers (e.g., Caco-2 cells); uptake kinetics measured over time. uab.edu |

| Intracellular Transport | Mechanism of transport across the cell membrane and within the cytoplasm is unknown. | Live-cell imaging; studies to determine if transport is active (energy-dependent) or passive. nih.gov |

| Subcellular Localization | Not determined. The nucleus is a presumed target due to DNA-damaging activity. | Confocal microscopy with co-localization analysis using organelle-specific fluorescent dyes (e.g., for nucleus, mitochondria, lysosomes). mdpi.com |

**preclinical Pharmacological Investigations of Deoxyamphimedine**

In Vitro Efficacy Studies of Deoxyamphimedine in Relevant Biological Systems

Initial evaluation of a potential anticancer agent involves extensive in vitro studies to determine its cytotoxic activity and mechanism of action against cancer cells.

This compound has demonstrated significant cytotoxic activity across a panel of human tumor cell lines. Research indicates that it is toxic to HCT-116 human colon tumor cells. transcurebioservices.com Its biological activity differs notably from structurally similar pyridoacridine alkaloids like amphimedine (B1664939) and neoamphimedine (B1247945). While neoamphimedine is known to inhibit topoisomerase II and amphimedine is largely non-toxic at similar concentrations, this compound's cytotoxic mechanism involves damaging DNA through the generation of reactive oxygen species (ROS), independent of topoisomerase enzymes. mdpi.com

The compound's effectiveness was tested in several specific cell lines. It was found to be almost equally toxic to the A2780wt ovarian cancer cell line and its multidrug-resistant counterpart, A2780AD. This suggests that this compound is likely not a substrate for the P-glycoprotein pump, a common mechanism of drug resistance in cancer cells. nih.gov Furthermore, studies using mutant Chinese Hamster Ovary (CHO) cell lines provided insight into its mechanism. This compound showed selective toxicity towards the EM9 cell line, which is deficient in repairing DNA single-strand breaks, and the xrs-6 cell line, which is sensitive to DNA double-strand breaks. nih.gov This enhanced toxicity in cells with compromised DNA repair mechanisms is consistent with its proposed action as a DNA-damaging agent. nih.gov

Dose-response studies are fundamental to understanding the concentration at which a compound elicits a therapeutic effect. uab.edu For this compound, cellular viability assays were used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.

This compound was cytotoxic in every tumor cell line examined, with IC₅₀ values typically in the low micromolar range. nih.gov Its potency was generally found to be slightly greater than that of neoamphimedine. nih.gov The consistent cytotoxicity across different tumor types underscores its potential as a broad-spectrum anticancer agent. nih.gov

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| HCT-116 | Human Colon Carcinoma | 1.9 |

| A2780wt | Human Ovarian Carcinoma | 2.5 |

| A2780AD | Human Ovarian Carcinoma (Multidrug-Resistant) | 3.5 |

| AA8 | Chinese Hamster Ovary (Wild Type) | 1.1 |

| EM9 | Chinese Hamster Ovary (Single-Strand Break Repair Deficient) | 0.4 |

| xrs-6 | Chinese Hamster Ovary (Double-Strand Break Repair Deficient) | 0.6 |

Data sourced from Marshall et al., 2009. nih.gov

Assessment of this compound Activity in Specific Cellular Lines and Model Systems [1, 3, 4, 5, 13, 31, 32]

In Vivo Efficacy Studies of this compound in Animal Models

Following promising in vitro results, drug candidates typically advance to in vivo studies to assess their efficacy and safety in a whole living organism. infinixbio.com However, based on a review of publicly available scientific literature, specific in vivo efficacy studies for this compound have not been reported. The following sections describe the general principles and methodologies that would be applied in such research.

The initial step in in vivo research is the selection and validation of an appropriate animal model that accurately reflects the human disease being studied. transcurebioservices.com For anticancer drug research, this often involves using immunocompromised mice (such as nude or SCID mice) that can accept human tumor xenografts. nih.gov These models allow researchers to grow human cancer cells as tumors in the animal and then test the ability of a compound like this compound to inhibit tumor growth. pharmaron.com

Validation of the model is critical and ensures that the tumor growth characteristics are consistent and reproducible. The model must also be relevant to the cancer type against which the drug showed in vitro activity. For instance, based on this compound's in vitro profile, xenograft models using HCT-116 colon cancer cells or A2780 ovarian cancer cells would be appropriate choices.

Once a validated animal model is established, the efficacy of the test compound is evaluated using specific parameters and biomarkers. syncrosome.com A primary efficacy endpoint in oncology xenograft studies is the inhibition of tumor growth, often measured as a reduction in tumor volume or weight over time compared to a control group. infinixbio.com

In addition to tumor size, researchers would investigate various pharmacodynamic biomarkers to confirm that the drug is engaging its target and having the intended biological effect within the tumor tissue. crownbio.comchdifoundation.org Given that this compound is known to induce DNA damage via ROS, relevant biomarkers for an in vivo study could include the measurement of DNA strand breaks (e.g., using the comet assay on tumor cells) or markers of oxidative stress and apoptosis (e.g., through immunohistochemical staining for γ-H2AX or cleaved caspase-3) in tumor tissue samples. crownbio.comveedalifesciences.com These biomarkers provide mechanistic proof of the drug's action in vivo and are crucial for translating preclinical findings to clinical development. worldwide.com

Development and Validation of Animal Models for this compound Efficacy Research [13, 16, 30, 32]

Pharmacokinetic (PK) Profile Analysis of this compound in Preclinical Models

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). srce.hrnih.gov Understanding the PK profile of a compound in preclinical models is essential for predicting its behavior in humans. uab.edunih.gov A review of the available literature indicates that specific preclinical pharmacokinetic data for this compound has not been published. Therefore, this section outlines the standard methodologies used to conduct such an analysis for a new chemical entity.

Preclinical PK studies are typically performed in rodent (mice, rats) and non-rodent (dogs, monkeys) species. uab.educn-bio.com Following administration of this compound via a relevant route (e.g., intravenous or oral), blood samples would be collected at various time points. The concentration of the drug in the plasma would then be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

From the resulting plasma concentration-time curve, key PK parameters are calculated:

Cmax: The maximum plasma concentration achieved.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters help to determine how the drug is absorbed, how widely it distributes into tissues, and how quickly it is eliminated from the body, providing critical information for designing future clinical trials. nih.govnatap.org

Absorption and Distribution Characteristics of this compound

Detailed preclinical pharmacokinetic studies delineating the specific absorption and distribution characteristics of this compound are not extensively available in publicly accessible scientific literature. The investigation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a critical component of preclinical development, providing insights into its potential in vivo behavior. uab.edutargetmol.comnih.gov Typically, these studies involve both in vitro and in vivo models to predict how a compound will be taken up by the body and where it will travel. uab.edu

For compounds in the pyridoacridine alkaloid class, to which this compound belongs, certain general characteristics can be anticipated based on their chemical structure. These molecules are often planar and aromatic, which can influence their absorption and distribution. In vitro models, such as Caco-2 cell permeability assays, are commonly used to predict intestinal absorption of new chemical entities. uab.edu

In vivo pharmacokinetic studies in animal models, most commonly mice, are essential for understanding the distribution of a compound throughout the body. uab.edunih.gov These studies measure the concentration of the drug in plasma and various tissues over time following administration. While specific data for this compound is lacking, studies on analogous iminoquinone compounds, such as BA-TPQ, have shown that tissue distribution can be significant, with accumulation in organs like the lungs, kidneys, and spleen. nih.gov Such distribution patterns are crucial for identifying potential sites of therapeutic action as well as potential toxicity. The extent of distribution is influenced by factors like plasma protein binding. nih.gov

It is important to note that without direct experimental data for this compound, any discussion of its specific absorption and distribution remains speculative and based on the general properties of related compounds.

Metabolism and Excretion Pathways of this compound and its Metabolites

Comprehensive studies detailing the metabolic fate and excretion routes of this compound and its potential metabolites are not well-documented in the available scientific literature. The metabolism of a drug candidate is a pivotal aspect of its preclinical evaluation, as it determines the compound's half-life, potential for drug-drug interactions, and whether metabolites contribute to efficacy or toxicity. uab.edutargetmol.com

Preclinical investigations into drug metabolism typically begin with in vitro assays using liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. uab.edu These studies can identify the major metabolic pathways, such as oxidation, reduction, or conjugation, and provide an early indication of the compound's metabolic stability. For example, preclinical studies on the related iminoquinone analog BA-TPQ indicated that it undergoes considerable metabolism by both Phase I and Phase II enzymes. nih.gov

The excretion of a drug and its metabolites is the final step in its journey through the body. This is typically assessed in preclinical animal models by collecting and analyzing urine and feces over a period of time after drug administration. These studies quantify the amount of the parent drug and its metabolites eliminated through renal and fecal routes. For the analog BA-TPQ, studies have shown that only a very small percentage of the administered dose is excreted as the unchanged drug in urine and feces, suggesting extensive metabolism is the primary clearance mechanism. nih.gov

Given that this compound possesses a quinone-like structure, it is plausible that it could be susceptible to metabolic reduction and other transformations. Its mechanism of action involves the generation of reactive oxygen species, a process that can be linked to redox cycling of the quinone moiety. mdpi.comnih.govresearchgate.net However, without specific experimental data, the precise metabolic pathways and excretion patterns of this compound remain to be elucidated.

Formulation Strategies for Preclinical Research and In Vivo Administration of this compound

The development of a suitable formulation is a critical step in the preclinical evaluation of a new chemical entity, particularly for in vivo studies. The formulation aims to deliver the compound effectively to the site of action and ensure adequate systemic exposure. For pyridoacridine alkaloids like this compound, which are often characterized by poor water solubility, specialized formulation strategies are typically required for parenteral or oral administration in animal models. kupdf.netscribd.com

While specific formulation details for this compound in preclinical research are not explicitly described in the literature, general approaches for poorly soluble compounds are often employed. These can include:

Solubilizing Excipients: The use of co-solvents (e.g., DMSO, PEG 300), surfactants, and cyclodextrins to increase the solubility of the compound in an aqueous vehicle for injection. targetmol.com For instance, a formulation calculator for in vivo experiments with a related compound, amphimedine, suggests using a vehicle containing DMSO and PEG300. targetmol.com

Nanosuspensions and Nanoparticles: Reducing the particle size of the drug to the nanometer range can enhance its dissolution rate and bioavailability.

Liposomal Formulations: Encapsulating the drug within lipid-based vesicles (liposomes) can improve solubility, alter the pharmacokinetic profile, and potentially target the drug to specific tissues.

Polymeric Micelles and Hydrogels: These systems can encapsulate hydrophobic drugs within their core, presenting a hydrophilic shell to the aqueous environment. For the related iminoquinone BA-TPQ, a novel delivery platform using pH- and redox-sensitive poly(methacrylic acid) hydrogel cubes has been explored to enhance its transport and anticancer activity.

The choice of formulation for preclinical studies depends on the route of administration (e.g., intravenous, intraperitoneal, oral), the required dose, and the physicochemical properties of the compound. enamine.net For intravenous administration, a clear solution is preferred to avoid embolism, necessitating the use of solubilizing agents. For oral administration, formulations that enhance dissolution in the gastrointestinal tract are crucial. The ultimate goal is to achieve a reproducible pharmacokinetic profile to allow for meaningful interpretation of efficacy and toxicology data.

**structure Activity Relationship Sar Studies of Deoxyamphimedine Analogues**

Design and Synthesis of Deoxyamphimedine Analogues with Modified Structures

The study of this compound's SAR has been enabled by the chemical synthesis of various analogues. Organic chemists have developed methods not only to achieve the total synthesis of the natural product but also to create novel derivatives with planned structural changes. mdpi.com

A notable bio-inspired synthesis approach allows for the efficient production of this compound and its direct precursor, demethylthis compound. researchgate.net This strategy begins with Boc-dopamine and proceeds through a key intermediate, styelsamine D. researchgate.net The versatility of this synthetic methodology has been demonstrated by its application in creating non-natural congeners, such as ethyl and benzyl (B1604629) derivatives of this compound. researchgate.net The design of such analogues, where specific parts of the molecule are altered, is a fundamental strategy in medicinal chemistry to probe the function of different structural motifs. openaccessjournals.com

The synthesis of related pyridoacridine analogues, such as those of meridine (B159762) and ascididemin, often involves strategies like the Diels-Alder reaction to construct the core ring system. researchgate.net These synthetic explorations into the broader chemical family provide a toolbox of reactions and design principles applicable to the creation of novel this compound derivatives. researchgate.netpsu.edu Modifications often focus on altering the rings of the pyridoacridine skeleton or adding different substituent groups to explore their impact on bioactivity. psu.edu

Impact of Structural Modifications on this compound's Molecular Target Interactions

Structural modifications among this compound and its close analogues have a profound impact on their mechanism of action and interaction with molecular targets, primarily DNA. researchgate.netmdpi.com Although structurally similar, this compound, neoamphimedine (B1247945), and amphimedine (B1664939) exhibit distinct biological activities due to these differences. nih.gov

This compound's primary molecular interaction involves damaging DNA through the generation of reactive oxygen species (ROS), a mechanism that is independent of topoisomerase enzymes. researchgate.netmdpi.comnih.gov This activity is speculated to arise from the iminoquinone moiety within its structure, which can participate in redox cycling. psu.edu In contrast, the analogue neoamphimedine functions as a topoisomerase II inhibitor, while amphimedine is comparatively non-toxic and less active at similar concentrations. nih.gov

| Compound | Primary Mechanism of Action | DNA Intercalation (EtBr Displacement) | Key Structural Feature Influence |

|---|---|---|---|

| This compound | ROS-mediated DNA damage (Topoisomerase-independent) researchgate.netmdpi.comnih.gov | High affinity (50% displacement at 1 µM) mdpi.com | Positive charge and iminoquinone moiety enhance DNA binding and enable ROS generation mdpi.compsu.edu |

| Neoamphimedine | Topoisomerase II inhibition nih.gov | Lower affinity (50% displacement at ~100 µM) mdpi.com | Lacks the permanent positive charge of this compound researchgate.net |

| Amphimedine | Relatively non-toxic/inactive nih.gov | No significant displacement up to 100 µM mdpi.com | Different arrangement of atoms affects its ability to interact with DNA researchgate.net |

Correlation between this compound Analogue Structure and Cellular Activities (In Vitro)

The differences in molecular interactions directly correlate with the observed in vitro cellular activities. This compound is consistently shown to be the most cytotoxic of the three related amphimedine alkaloids. researchgate.net Its cytotoxic potency has been demonstrated across various human cancer cell lines. researchgate.net

The proposed mechanism of DNA damage via ROS is further supported by cytotoxicity data from specialized cell lines. researchgate.netmdpi.com this compound shows enhanced toxicity in mutant Chinese Hamster Ovary (CHO) cell lines, specifically the EM9 and xrs-6 lines. mdpi.com The EM9 line is particularly sensitive to agents that cause DNA single-strand breaks, while the xrs-6 line is sensitive to compounds that induce double-strand breaks. mdpi.com The heightened activity in these specific cell lines confirms that DNA strand breakage is a principal contributor to this compound's cytotoxicity. mdpi.com

| Cell Line | Cancer Type | IC₅₀ (µM) researchgate.net |

|---|---|---|

| HCT-116 | Human Colon Tumor | 0.14 ± 0.01 |

| A549 | Human Lung Carcinoma | 0.17 ± 0.01 |

| MCF-7 | Human Breast Adenocarcinoma | 0.15 ± 0.02 |

| OVCAR-3 | Human Ovarian Adenocarcinoma | 0.27 ± 0.01 |

| UACC-62 | Human Melanoma | 0.12 ± 0.01 |

| 786-0 | Human Renal Adenocarcinoma | 0.19 ± 0.01 |

Studies on synthetic analogues of other pyridoacridines, such as ascididemin, have shown that modifications to the peripheral rings (A and E rings) are critical for biological activity, influencing both potency and the spectrum of activity against different cell lines or microbes. psu.edu For example, the presence or absence of a nitrogen atom in ring A can determine whether a compound inhibits Escherichia coli or Trichophyton mentagrophytes. psu.edu These findings underscore the principle that small structural changes in the pyridoacridine framework can lead to significant shifts in cellular effects.

Computational Chemistry and In Silico Approaches in this compound SAR Studies

Computational chemistry and in silico methods are increasingly vital tools for exploring and understanding the SAR of complex molecules like this compound. oncodesign-services.comembl.orgnih.gov These approaches allow researchers to model and predict how structural variations might affect a compound's interaction with its biological target, helping to rationalize experimental findings and guide the design of new analogues. openaccessjournals.comnih.gov

Molecular docking is a key computational technique used in this field. nih.gov It simulates the binding of a ligand (like a this compound analogue) into the active site of a target protein or a receptor on DNA. embl.org For the broader class of pyridoacridines, docking studies have been used to demonstrate how the position of a carbonyl group can influence biological activity. psu.edu For instance, computational docking of neoamphimedine into the ATPase domain of human topoisomerase IIα helped to characterize it as an ATP-competitive inhibitor. researchgate.netnih.gov Similar in silico studies could be applied to this compound and its analogues to model their intercalation with DNA and rationalize the observed differences in binding affinity. mdpi.com

In silico screening has also been used to identify this compound, among other compounds, as a potential stable binder and inhibitor for various biological targets, such as those implicated in neurological disorders. researchgate.netijpsjournal.com Beyond docking, quantitative structure-activity relationship (QSAR) models can be developed. oncodesign-services.comnih.gov These models use existing experimental data to build mathematical relationships between chemical structure and biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov By integrating these computational tools, researchers can more efficiently navigate the vast chemical space to identify the most promising structural modifications for optimizing the activity of this compound analogues. oncodesign-services.com

**ecological and Biological Roles of Deoxyamphimedine in Marine Ecosystems**

Defensive Role of Deoxyamphimedine against Predation, Biofouling, and Microbial Competition

Marine sponges are constantly under threat from predation, the settlement of fouling organisms (biofouling), and infection by pathogenic microbes. rsc.org Secondary metabolites are a primary line of defense, and the potent biological activities of this compound suggest it is a key component of the sponge's chemical arsenal. scribd.comresearchgate.net

The defense against microbial competition is a well-documented role for this compound and related pyridoacridine alkaloids. researchgate.net These compounds exhibit significant antibacterial and fungicidal properties. researchgate.netresearchgate.net Research has demonstrated that this compound and its brominated analogues are potent against various bacterial pathogens. For instance, they show strong activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant strains. While specific studies on its anti-biofouling activity are not extensively detailed, the broad-spectrum antimicrobial nature of this compound is indicative of its potential to deter the settlement of microbial films, which are often the first step in the biofouling process. rsc.org

The cytotoxicity of this compound is central to its defensive capabilities. researchgate.net By damaging the DNA of other organisms through the production of reactive oxygen species (ROS), the compound can act as a powerful deterrent. researchgate.netsinica.edu.tw This general toxicity is believed to contribute to its effectiveness against predators, making the sponge unpalatable or harmful to consume. While direct feeding-deterrent assays specifically involving purified this compound are not widely reported, the production of toxic chemicals is a recognized anti-predation strategy in sponges. scribd.com

| Compound | Target Organism/Cell Line | Activity/Effect Noted | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Potent antibacterial activity | nast.ph |

| 2-bromothis compound | Staphylococcus aureus | Higher antibacterial activity than non-brominated analogue | nast.ph |

| This compound | Various pathogens | Fungicidal and bactericidal properties | researchgate.net |

| This compound | HCT-116 (human colon tumor) cells | Cytotoxicity via DNA damage (ROS production) | researchgate.netsinica.edu.tw |

Allelopathic Interactions Mediated by this compound in Marine Communities

In the crowded benthic ecosystems of coral reefs, space is a fiercely contested resource. researchgate.netresearchgate.net Sessile organisms like sponges, corals, and algae are in constant competition. Sponges are known to engage in chemical warfare, or allelopathy, releasing compounds that inhibit the growth of or kill their competitors. frontiersin.orgjcu.edu.au This allows them to secure and maintain their territory. When sponges come into contact with competitors like corals and algae, they are frequently the winners, overgrowing them. researchgate.net

Sponges can damage corals through the release of active chemical substances, even without direct contact. researchgate.net Extracts from various sponge species have been shown in assays to inhibit the growth of neighboring organisms. frontiersin.org The genus Xestospongia, which produces this compound, is a common and large member of coral reef communities and is known to be a strong spatial competitor. researchgate.netvdoc.pub While some studies on Xestospongia allelopathy have focused on other compounds, the potent cytotoxicity of this compound strongly suggests its involvement in these competitive interactions. researchgate.netjcu.edu.au By releasing this compound into its immediate surroundings, the sponge can create a toxic zone that prevents the encroachment of corals and other sessile invertebrates, thereby playing a crucial role in shaping the local benthic community structure. researchgate.netfrontiersin.org

| Organism/Source | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Sponge Extracts (various species) | Allelopathy Assay | 30% of tested extracts inhibited the growth of other sponges. | frontiersin.org |

| Sponges (general) | Sponge-Coral Competition | Sponges damage corals by producing active substances; often win in spatial competition. | researchgate.netresearchgate.net |

| Xestospongia sp. | Sponge-Coral Competition | Contact with the sponge causes necrotic scars on Porites coral tissue. | jcu.edu.au |

Contribution of this compound to Host-Symbiont Relationships in Marine Sponges

The biosynthesis of complex marine natural products like this compound is often a subject of scientific inquiry, with a central question being whether the sponge itself or its associated microbial symbionts are the true producers. rsc.org Sponges are hosts to vast and diverse communities of microorganisms, including bacteria, archaea, and fungi, which can make up a significant portion of the sponge's biomass. biorxiv.orggeomar.de These symbiotic microbes are metabolically active and are believed to be responsible for the production of many secondary metabolites attributed to sponges.

The genus Xestospongia is known to host high populations of symbiotic bacteria. vdoc.pub It is hypothesized that these microbial symbionts may be the actual source of this compound. rsc.org The genomes of sponge-associated microbes often contain biosynthetic gene clusters for producing compounds like polyketides and alkaloids. This symbiotic production would be a key aspect of the host-symbiont relationship. The sponge provides a protected, nutrient-rich environment for the microbes, and in return, the microbes produce defensive compounds like this compound that protect the entire holobiont (the sponge and its microbial community) from predation, infection, and competition. geomar.de While definitive proof linking a specific symbiont to this compound production is still an area of active research, this relationship represents a highly successful evolutionary strategy, combining the sponge's filter-feeding lifestyle with the sophisticated biosynthetic capabilities of the microbial world.

**advanced Analytical Techniques for Deoxyamphimedine Research**

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Assignment and Quantification of Deoxyamphimedine and its Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound, providing highly accurate mass measurements necessary for determining its elemental composition. measurlabs.com Unlike conventional mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an "exact mass." This precision is critical for distinguishing between compounds that have the same nominal mass but different molecular formulas.

In the context of this compound research, HRMS is used to:

Confirm Molecular Formula: By providing a high-resolution mass measurement, researchers can confidently assign the correct molecular formula to this compound and its derivatives. researchgate.net

Identify Metabolites: When studying the metabolic fate of this compound, HRMS can identify and elucidate the structures of metabolites by determining their exact masses.

Quantify Trace Amounts: The high sensitivity of HRMS, especially when coupled with liquid chromatography (LC-HRMS), enables the detection and quantification of this compound and its metabolites even at very low concentrations in complex biological matrices. measurlabs.com

Table 1: Illustrative HRMS Data for a Hypothetical this compound-Related Compound

| Parameter | Value | Significance |

| Measured m/z | 315.1234 | The experimentally determined mass-to-charge ratio. |

| Calculated Exact Mass | 315.1230 | The theoretical exact mass for the proposed molecular formula (e.g., C20H15N3O). |

| Mass Accuracy (ppm) | 1.27 | A low ppm error provides high confidence in the assigned molecular formula. |

| Molecular Formula | C20H15N3O | Unambiguously determined from the exact mass measurement. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. solubilityofthings.commdpi.com It is fundamental for the complete structural elucidation of complex molecules like this compound. solubilityofthings.com

Key applications of NMR in this compound research include:

1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide foundational information. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. mdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for piecing together the complex structure of this compound.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems. solubilityofthings.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. solubilityofthings.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different fragments of the molecule.

Stereochemistry Determination: Advanced NMR techniques, such as those utilizing residual dipolar couplings (RDCs), can be employed to determine the relative and even absolute configuration of chiral centers within the this compound molecule, which is often a significant challenge for complex natural products. leibniz-fmp.de

Table 2: Representative NMR Data for a Key Structural Fragment of this compound

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 145.2 | - |

| 3 | 7.85 (d, 5.0) | 120.5 | C-1, C-4a |

| 4 | 8.50 (d, 5.0) | 138.1 | C-3, C-4a, C-9b |

| 5 | 7.55 (t, 7.5) | 128.9 | C-6a, C-9a |

| 6 | 7.30 (d, 7.5) | 121.3 | C-4a, C-9a |

Advanced Chromatographic Methodologies (e.g., HPLC-UV, LC-MS/MS) for Purity Assessment and Quantification of this compound in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from natural sources or synthetic reactions. chemyx.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components in a mixture with high resolution. chemyx.comresearchgate.net When equipped with a UV detector (HPLC-UV), it can be used to quantify this compound by measuring its absorbance at a specific wavelength. This method is crucial for assessing the purity of research samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): The coupling of HPLC with mass spectrometry combines the separation power of chromatography with the sensitive and specific detection capabilities of MS. chemyx.comrsc.org LC-MS is highly effective for identifying and quantifying this compound in complex mixtures. measurlabs.com The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov These methods are invaluable for metabolism studies and for quantifying the compound in biological samples. rsc.org

Spectroscopic Techniques (e.g., UV-Vis, IR, Circular Dichroism) for this compound Characterization and Conformational Studies

In addition to NMR and MS, other spectroscopic methods provide complementary information about the structure and properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. scispace.com The resulting spectrum is characteristic of the chromophores present in this compound, such as its aromatic ring systems, and can be used for quantification.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, CD spectroscopy is a valuable tool for studying its three-dimensional structure in solution. formulationbio.comjascoinc.com This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov CD is particularly sensitive to the molecule's conformation and can be used to investigate changes in its structure under different conditions or upon interaction with other molecules. formulationbio.comresearchgate.net

Integration of Analytical Platforms for Multi-Omics Approaches in this compound Research

A comprehensive understanding of the biological effects of this compound can be achieved by integrating various analytical platforms in a multi-omics approach. azolifesciences.com This involves combining data from different "omics" fields, such as transcriptomics, proteomics, and metabolomics, to create a holistic picture of the cellular response to the compound. mdpi.com

For instance, researchers might use:

LC-MS-based metabolomics to identify changes in the cellular metabolic profile after treatment with this compound.

Transcriptomics (e.g., RNA-Seq) to analyze changes in gene expression.

Proteomics to study alterations in protein levels.

By integrating these large datasets using bioinformatics tools, researchers can identify the biological pathways and molecular networks affected by this compound. nih.govnih.govfrontlinegenomics.com This systems-level perspective is crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity. azolifesciences.comfrontlinegenomics.com

**future Directions and Emerging Research Avenues for Deoxyamphimedine**

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Deoxyamphimedine Production

The biosynthesis of pyridoacridine alkaloids like this compound is a subject of ongoing investigation. It is hypothesized that these complex structures are assembled from simpler precursors, with research pointing towards a biomimetic synthesis from the structurally related compound, styelsamine D. auckland.ac.nz A proposed pathway involves the reaction of styelsamine D with formaldehyde (B43269) to yield demethylthis compound and this compound. auckland.ac.nzacs.org Understanding the precise enzymatic machinery and genetic pathways that marine organisms, or their symbiotic microbes, use to construct this compound is a primary future goal.

A significant emerging avenue is the application of metabolic engineering to create sustainable and scalable sources of this compound. semanticscholar.orgwikipedia.org This involves transferring the identified biosynthetic genes into a heterologous host, such as yeast or bacteria, which can be grown in large-scale fermenters. nih.govmdpi.com Strategies for optimizing production in these microbial factories include:

Pathway Discovery: Identifying the complete set of genes responsible for the biosynthetic pathway from the natural source. mdpi.com

Heterologous Expression: Assembling the identified genes into a recombinant host. mdpi.comnih.gov

Pathway Optimization: Overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and fine-tuning regulatory networks to maximize the yield of the final product. wikipedia.orgmdpi.com

This combination of biosynthetic pathway elucidation and metabolic engineering offers a promising strategy to overcome the supply limitations associated with harvesting the compound from its natural marine sponge source. semanticscholar.orgnih.gov

Development of Advanced Synthetic Methodologies for this compound and its Complex Analogues

The total synthesis of this compound and other pyridoacridine alkaloids has been a major focus of synthetic organic chemistry, providing access to the natural product and enabling the creation of diverse analogues for biological evaluation. researchgate.netmdpi.com Early and ongoing efforts have led to numerous successful total syntheses. acs.org

Future research is focused on developing more advanced and efficient synthetic methodologies. A key trend is the use of bio-inspired or biomimetic synthesis , which mimics the proposed natural biosynthetic pathway. auckland.ac.nzacs.org For instance, an efficient synthesis of this compound was achieved from styelsamine D, which itself was prepared via an optimized route, demonstrating a versatile and efficient strategy. acs.orgresearchgate.net

The development of advanced synthetic techniques is crucial for producing complex analogues that are not accessible through modification of the natural product. mdpi.comresearchgate.net These efforts allow for systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold. Synthetic chemists are exploring innovative strategies to modify various parts of the molecule, such as:

Creating N-ethyl and N-benzyl congeners. auckland.ac.nz

Synthesizing analogues with altered substitution patterns or entirely new heterocyclic ring systems. researchgate.netcapes.gov.br

Developing methods for asymmetric synthesis to control stereochemistry, which is crucial for biological activity. numberanalytics.com

These advanced synthetic approaches are essential for generating libraries of novel compounds, which can then be screened to identify derivatives with improved potency, selectivity, or altered mechanisms of action. mdpi.comresearchgate.netburleylabs.co.uknih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanism of Action Studies

While the ability of this compound to damage DNA via the production of reactive oxygen species (ROS) is known, a comprehensive understanding of its cellular impact is still developing. mdpi.commdpi.com The integration of "omics" technologies, such as proteomics and metabolomics, represents a powerful future direction for elucidating its precise mechanism of action. nih.gove-enm.org

Proteomics , the large-scale study of proteins, can provide a dynamic snapshot of how cells respond to this compound treatment. nih.govmdpi.comfrontiersin.org By comparing the proteome of treated and untreated cells, researchers can:

Identify the specific proteins and cellular pathways that are modulated by the compound.

Uncover downstream effects of the initial DNA damage response.

Discover potential resistance mechanisms by analyzing protein expression changes in cells that survive treatment. nih.gov

Use techniques like chromatin mass spectrometry (CHROMASS) to identify protein complexes that assemble at sites of DNA damage induced by the compound. nih.gov

Metabolomics , the comprehensive analysis of metabolites, can reveal how this compound alters the metabolic landscape of a cell. e-enm.orgfrontiersin.orgfrontiersin.org This approach can:

Identify specific metabolic pathways that are disrupted. researchgate.net

Provide insights into the cellular stress responses triggered by ROS production.

Uncover metabolic vulnerabilities in cancer cells that could be exploited in combination therapies.